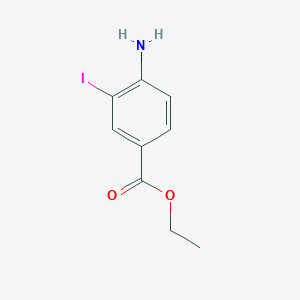

Ethyl 4-amino-3-iodobenzoate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethyl 4-amino-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFCBYVKPRHTPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332634 | |

| Record name | ethyl 4-amino-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62875-84-7 | |

| Record name | ethyl 4-amino-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 4-amino-3-iodobenzoate

Introduction

Ethyl 4-amino-3-iodobenzoate is a substituted aromatic compound of significant interest to the pharmaceutical and chemical synthesis sectors. As a key building block, its utility is prominent in the development of complex organic molecules, including active pharmaceutical ingredients (APIs) and medical imaging contrast agents.[1][2] The strategic placement of the amino, iodo, and ethyl ester functionalities on the benzene ring provides a versatile scaffold for a variety of chemical transformations.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It consolidates the core physical and spectroscopic properties of this compound, provides validated experimental protocols, and offers insights into its handling and application. The information herein is curated to support the rigorous demands of research and development, ensuring both scientific integrity and practical utility.

Molecular Structure and Core Physical Properties

The structural arrangement of functional groups dictates the molecule's reactivity and physical behavior. The presence of a heavy iodine atom significantly increases the molecular weight and density, while the amino and ester groups provide sites for hydrogen bonding and polarity, influencing its melting point and solubility.

Sources

A Comprehensive Technical Guide to the Synthesis of Ethyl 4-amino-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-3-iodobenzoate is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules and imaging agents.[1] This guide provides a detailed, in-depth exploration of a robust and high-yield synthetic pathway to this compound, commencing from the readily available starting material, ethyl 4-aminobenzoate. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific rigor and practical applicability. This document is designed to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry, offering a self-validating protocol grounded in established chemical principles.

Introduction: The Significance of this compound

This compound, a substituted aromatic amine, holds considerable importance in the landscape of pharmaceutical development. Its unique trifunctional structure—an amine, an ester, and an iodo group—renders it a versatile building block for the synthesis of more complex molecules. The presence of the iodine atom is particularly noteworthy, as it can be readily displaced or involved in cross-coupling reactions, and it is a key component in the development of radio-opaque contrast agents for medical imaging techniques such as X-ray and computed tomography (CT) scans.[1] The amino group provides a handle for further functionalization, such as amide bond formation, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, opening up additional synthetic avenues.

This guide will focus on a direct and efficient method for the synthesis of this compound via electrophilic aromatic substitution, a cornerstone reaction in organic chemistry.

The Synthetic Pathway: An Overview

The chosen synthetic route involves the direct iodination of ethyl 4-aminobenzoate. This method is favored for its operational simplicity, high yield, and use of relatively inexpensive and accessible reagents.[2] The overall transformation is depicted below:

Figure 1: Synthetic pathway for this compound.

The core of this synthesis is an electrophilic aromatic substitution reaction. The amino group (-NH₂) on the benzene ring is a potent activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the ethyl carboxylate group, the iodination occurs at one of the ortho positions.

Mechanistic Insights: The Chemistry Behind the Synthesis

The iodination of ethyl 4-aminobenzoate proceeds through a classic electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: In the presence of an oxidizing agent, such as sodium hypochlorite (NaOCl), iodide ions (from KI) are oxidized to form a more potent electrophilic iodine species, often represented as I⁺.

-

Nucleophilic Attack: The electron-rich aromatic ring of ethyl 4-aminobenzoate acts as a nucleophile, attacking the electrophilic iodine. The amino group strongly activates the ring, facilitating this attack, primarily at the position ortho to the amine.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion, loses a proton from the site of iodine substitution to restore the aromaticity of the ring, yielding the final product, this compound.

An alternative, though often less direct for this specific transformation, is the Sandmeyer reaction.[3][4] This would involve the diazotization of the amino group on ethyl 4-aminobenzoate, followed by the introduction of iodide.[5][6]

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures and is designed to be a self-validating system for achieving a high yield of the target compound.[2]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 0.01 mol scale) | Notes |

| Ethyl 4-aminobenzoate | 165.19 | 1.65 g (0.01 mol) | Starting material. |

| Potassium Iodide (KI) | 166.00 | 1.66 g (0.01 mol) | Iodine source. |

| Sodium Hypochlorite (NaOCl) | 74.44 | ~10.4 mL of 10-15% solution (0.02 mol) | Oxidizing agent. |

| Anhydrous Ethanol | 46.07 | 15 mL | Solvent. |

| Deionized Water | 18.02 | 5 mL | Solvent. |

| Dichloromethane | 84.93 | As needed | Extraction solvent. |

| Anhydrous Sodium Sulfate | 142.04 | As needed | Drying agent. |

| Silica Gel | - | As needed | For column chromatography. |

Reaction Procedure

Figure 2: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.65 g (0.01 mol) of ethyl 4-aminobenzoate and 1.66 g (0.01 mol) of potassium iodide in a mixture of 15 mL of anhydrous ethanol and 5 mL of deionized water.[2]

-

Addition of Oxidant: Cool the reaction mixture in an ice bath. Slowly add approximately 10.4 mL of a 10-15% sodium hypochlorite solution (0.02 mol) dropwise while maintaining vigorous stirring. The addition should be controlled to keep the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to 30°C. Stir the mixture at this temperature for 2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the yellow color of iodine disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound as a solid.[7]

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the amine protons.[7][8]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the ethyl group.[7][9]

-

Mass Spectrometry: This will confirm the molecular weight of the product (291.09 g/mol ).[9][10]

| Parameter | Value |

| Molecular Formula | C₉H₁₀INO₂ |

| Molecular Weight | 291.09 g/mol [9] |

| Appearance | Solid |

| Melting Point | 82.6-83.0 °C[10] |

| Expected Yield | Up to 90.2%[2] |

Safety Considerations

-

Sodium hypochlorite is corrosive and an oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The direct iodination of ethyl 4-aminobenzoate represents an efficient and high-yielding pathway to this compound. This technical guide provides a comprehensive and practical framework for its synthesis, grounded in established chemical principles and supported by detailed experimental protocols. The versatility of the product as a synthetic intermediate underscores the importance of this procedure for researchers in the pharmaceutical and chemical sciences.

References

- Gondal, S. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3159-3185.

- MySkinRecipes. (n.d.). This compound.

- Organic Syntheses. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE.

- PubChem. (n.d.). This compound.

- The Royal Society of Chemistry. (2011). Dramatic Enhancing Effect of InBr3 Towards the Oxidative Sonogashira Cross-Coupling Reaction of 2-Ethynylanilines Supporting Inf.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- ChemBK. (n.d.). Ethyl 4-aminobenzoate.

- Oriental Journal of Chemistry. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate.

- Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.

- The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.

- PubChem. (n.d.). CID 66959636.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [guidechem.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. rsc.org [rsc.org]

- 8. This compound(62875-84-7) 1H NMR [m.chemicalbook.com]

- 9. This compound | C9H10INO2 | CID 459320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

Introduction: A Versatile Halogenated Building Block

An In-Depth Technical Guide to Ethyl 4-amino-3-iodobenzoate

Core Topic: this compound Chemical Abstracts Service (CAS) Number: 62875-84-7[1][2][3][4]

This compound is a substituted aromatic compound of significant interest to the fields of medicinal chemistry and materials science. As a trifunctional molecule, it incorporates an amine, an ester, and an iodo group on a central benzene ring. This unique arrangement of reactive sites makes it an exceptionally valuable intermediate for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and specialized imaging agents.[5][6] The strategic placement of the iodine atom, a versatile handle for cross-coupling reactions, alongside nucleophilic and electrophilic centers, provides a robust platform for molecular elaboration. This guide offers a senior scientist's perspective on the core properties, synthesis, and applications of this compound, emphasizing the chemical logic that underpins its utility.

Physicochemical & Structural Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. This compound is a solid at room temperature with characteristics that influence its handling, reactivity, and purification.

Core Data Summary

The key quantitative descriptors for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 62875-84-7 | [1][2][4] |

| Molecular Formula | C₉H₁₀INO₂ | [1][4] |

| Molecular Weight | 291.09 g/mol | [1][2][4] |

| IUPAC Name | This compound | [4] |

| Melting Point | 82.6-83.0 °C | [1] |

| Boiling Point | 378.8 °C at 760 mmHg | [1] |

| Density | 1.73 g/cm³ | [1] |

| XLogP3 | 2.1 | [1][4] |

Structural Analysis & Reactivity Profile

The molecule's functionality is best understood by examining its structure. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing ester group (-COOEt) governs the reactivity of the aromatic ring, while the carbon-iodine bond provides a key site for metal-catalyzed transformations.

Caption: Molecular structure of this compound.

Representative Synthesis Protocol

The synthesis of this compound is typically achieved via electrophilic aromatic substitution on its non-iodinated precursor, Ethyl 4-aminobenzoate (Benzocaine). The powerful electron-donating effect of the amino group strongly activates the aromatic ring and directs incoming electrophiles to the positions ortho and para to it. Since the para position is blocked by the ester group, iodination occurs selectively at one of the ortho positions (position 3).

Experimental Workflow: Iodination of Ethyl 4-aminobenzoate

This protocol describes a representative method. Researchers should always first consult specific literature and perform a risk assessment.

-

Precursor Preparation: Begin with high-purity Ethyl 4-aminobenzoate (CAS 94-09-7).[7] Ensure the starting material is dry, as water can interfere with some iodinating reagents.

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Ethyl 4-aminobenzoate in a suitable solvent such as dichloromethane or acetic acid.

-

Iodination: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of an iodinating agent, such as Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS). The stoichiometry should be carefully controlled (typically 1.0-1.1 equivalents) to favor mono-iodination.

-

Causality: The amino group at C4 is a powerful ortho-para director. Directing the iodine electrophile to the C3 position is a rapid and regioselective reaction. Using a mild iodinating agent and low temperatures minimizes potential side reactions, such as di-iodination or oxidation of the amino group.

-

-

Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding an aqueous solution of a reducing agent, such as sodium thiosulfate, to neutralize any remaining iodine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification & Validation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water. The purity and identity of the final product, this compound, must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The utility of this compound stems from its role as a versatile pharmaceutical intermediate.[1][5] Its three distinct functional groups can be manipulated selectively to build complex molecular architectures.

Scaffold for Cross-Coupling Reactions

The carbon-iodine bond is a premier functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds at the 3-position, a critical strategy for library synthesis and lead optimization in drug discovery.[8]

Precursor for Bioactive Heterocycles

The 1,2-amino-ester arrangement on the ring is a precursor to various heterocyclic systems. For example, the amine can be acylated and then cyclized to form benzoxazinones or other fused ring systems that are common motifs in pharmacologically active compounds. The synthesis of new imides, Schiff bases, and 1,3,4-oxadiazole derivatives often starts from related aminobenzoates.[9]

Intermediate for Imaging Agents

Iodinated organic molecules are widely used as contrast agents for medical imaging techniques like X-ray and computed tomography (CT) scans.[6] The high atomic number of iodine provides excellent X-ray attenuation. This compound serves as a building block for more complex, poly-iodinated molecules designed for enhanced image contrast and targeted delivery.[6]

Caption: Reactivity and application pathways of this compound.

Representative Safety & Handling Profile

A specific Safety Data Sheet (SDS) for this compound should always be consulted before handling. However, based on the known hazards of structurally related compounds like Ethyl 4-aminobenzoate and other halogenated anilines, a general safety profile can be anticipated.

-

Potential Hazards: May cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[10][11] Ingestion and inhalation should be avoided.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound (CAS 62875-84-7) is more than a simple chemical reagent; it is a strategic tool for molecular design. Its value lies in the predictable reactivity and orthogonality of its three functional groups, which allows chemists to perform sequential, selective modifications. For researchers in drug development and materials science, a thorough understanding of this compound's properties, synthesis, and reaction potential is crucial for accelerating innovation and creating novel, high-value molecules.

References

- PubChem. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- Organic Syntheses. (n.d.). ethyl 4-aminobenzoate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Utility of Ethyl 4-Iodobenzoate in Organic Chemistry.

- Oriental Journal of Chemistry. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate.

- PubChem. (n.d.). Ethyl 4-amino-3-bromobenzoate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Ethyl 4-Iodobenzoate in Pharmaceutical Drug Development.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound - [sigmaaldrich.com]

- 3. This compound | 62875-84-7 [chemicalbook.com]

- 4. This compound | C9H10INO2 | CID 459320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, CAS NO.62875-84-7 - Huateng Pharma [en.huatengsci.com]

- 6. This compound [myskinrecipes.com]

- 7. Ethyl 4-aminobenzoate, 98% 1000 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.co.uk [fishersci.co.uk]

Ethyl 4-amino-3-iodobenzoate molecular weight and formula

An In-Depth Technical Guide to Ethyl 4-amino-3-iodobenzoate (CAS: 62875-84-7) for Advanced Research and Development

Introduction

This compound is a halogenated aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical research and drug development. Its molecular architecture, featuring an aniline, an ethyl ester, and an iodine substituent, makes it a versatile synthetic building block. The strategic placement of these functional groups allows for sequential and orthogonal chemical modifications, positioning it as a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its core properties, a logical synthetic pathway, key applications in medicinal chemistry, and essential protocols for its characterization and safe handling.

Core Molecular and Physicochemical Profile

A foundational understanding of a chemical intermediate begins with its fundamental properties. This compound is a solid at room temperature with a defined molecular structure and weight. These characteristics are critical for stoichiometric calculations in synthesis and for predicting its behavior in various analytical techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀INO₂ | [1][2] |

| Molecular Weight | 291.09 g/mol | [1][3] |

| CAS Number | 62875-84-7 | [1][2][4][5] |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl 3-iodo-4-aminobenzoate, 4-Amino-3-iodo-benzoic acid ethyl ester | [2][4] |

| Appearance | Solid | [2] |

| Melting Point | 82.6 - 83.0 °C | [2] |

| Boiling Point | 378.8 °C at 760 mmHg | [2] |

| Density | 1.73 g/cm³ | [2] |

| Solubility | Insoluble in water | [6] |

The Synthetic Rationale and Workflow

The utility of this compound stems from its carefully orchestrated synthesis. The most logical and common approach involves the direct electrophilic iodination of a readily available precursor, Ethyl 4-aminobenzoate (also known as Benzocaine).

Expertise & Experience: The Causality Behind the Synthesis

The choice of Ethyl 4-aminobenzoate as the starting material is strategic. The amino (-NH₂) group is a powerful activating group in electrophilic aromatic substitution, meaning it increases the electron density of the benzene ring and makes it more susceptible to attack by electrophiles like iodine. Furthermore, the amino group is an ortho, para-director. Since the para position is already occupied by the ethyl ester group, the incoming electrophile (iodine) is directed to the ortho position (C3), yielding the desired product with high regioselectivity. This inherent electronic property of the starting material simplifies the synthesis, often precluding the need for complex protecting group strategies or purification of multiple isomers.

Proposed Synthetic Workflow Diagram

Sources

- 1. This compound | C9H10INO2 | CID 459320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound, CAS NO.62875-84-7 - Huateng Pharma [en.huatengsci.com]

- 5. This compound | 62875-84-7 [sigmaaldrich.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Solubility Characteristics of Ethyl 4-amino-3-iodobenzoate

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 4-amino-3-iodobenzoate (CAS No. 62875-84-7), a key intermediate in pharmaceutical synthesis, particularly for contrast agents[1]. The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences reaction kinetics, purification strategies, and formulation development. This document synthesizes theoretical principles with actionable experimental protocols to provide researchers, chemists, and drug development professionals with a robust framework for understanding and determining the solubility of this compound. We will delve into its fundamental physicochemical properties, predict its behavior in various solvent systems, and provide a detailed, self-validating experimental workflow for accurate solubility determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC).

Introduction: The Critical Role of Solubility

This compound is a substituted aromatic ester whose molecular architecture is pivotal in the synthesis of more complex molecules within the pharmaceutical landscape[1]. The success of synthetic steps, including reaction efficiency and product purity, is intrinsically linked to the solubility of the starting materials and intermediates in the chosen reaction medium. Furthermore, in downstream processing, solubility dictates the choice of solvents for crystallization, purification, and ultimately, formulation.

A comprehensive understanding of a compound's solubility profile is therefore not merely academic; it is a cornerstone of process optimization, enabling:

-

Rational Solvent Selection: Choosing appropriate solvents for synthesis, extraction, and purification.

-

Process Efficiency: Ensuring optimal reaction concentrations and preventing precipitation.

-

Crystallization Development: Controlling crystal growth, size, and morphology for improved handling and bioavailability.

-

Analytical Method Development: Preparing samples for accurate quantification and impurity profiling.

This guide addresses the scarcity of publicly available quantitative solubility data for this compound by providing a predictive analysis grounded in its molecular structure and detailing a rigorous methodology for its empirical determination.

Core Physicochemical Properties

The solubility of a compound is governed by its intrinsic physicochemical properties. The key parameters for this compound are summarized below, providing a foundation for predicting its solubility behavior.

| Property | Value | Source(s) |

| CAS Number | 62875-84-7 | [2][3] |

| Molecular Formula | C₉H₁₀INO₂ | [2][3] |

| Molecular Weight | 291.09 g/mol | [2][3] |

| Physical Form | Solid | |

| Melting Point | 79-83 °C | [2][4] |

| Boiling Point | 378.8 °C at 760 mmHg | [2] |

| XLogP3 (Lipophilicity) | ~2.1 - 2.6 | [2][3] |

| Topological Polar Surface Area | 52.3 Ų | [2][3] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [2][3] |

| Hydrogen Bond Acceptors | 3 (from C=O and -O-) | [2][3] |

Expert Interpretation:

-

The solid physical form and relatively high melting point suggest significant crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

-

The XLogP3 value between 2.1 and 2.6 indicates that the compound is moderately lipophilic. This predicts poor solubility in water and preferential solubility in organic solvents.

-

The Topological Polar Surface Area (TPSA) of 52.3 Ų is moderate, suggesting that while the molecule has polar features, they do not dominate its character.

-

The presence of one hydrogen bond donor (the amine group) and three acceptors (the carbonyl and ether oxygens) allows for specific interactions with protic and polar solvents. However, the bulky iodine atom and the ethyl group contribute to the molecule's nonpolar character, which will temper its solubility in highly polar solvents like water[5][6].

Structural Analysis and Predicted Solubility

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The structure of this compound contains distinct regions that dictate its interactions with different types of solvents.

Caption: Molecular structure and key functional groups influencing solubility.

Based on this analysis, a predicted solubility profile in common laboratory solvents is presented below. This table is intended as a starting point for experimental design.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The molecule's polar groups (-NH₂, ester) are too significant for it to dissolve well in purely nonpolar media. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents can accept hydrogen bonds and have dipoles that interact favorably with the ester and aromatic ring, without the high polarity that would disfavor the nonpolar regions. |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can both donate and accept hydrogen bonds, interacting well with the amine and ester groups. However, solubility may be limited by the lipophilic character of the molecule. For comparison, the related ethyl 4-aminobenzoate is highly soluble in ethanol (1g/5mL)[7]. |

| Aqueous | Water | Very Low / Insoluble | The large, nonpolar surface area from the benzene ring, iodine, and ethyl group dominates, making it energetically unfavorable to break the strong hydrogen-bonding network of water. The related ethyl 4-aminobenzoate has a water solubility of only 1g/2500mL[7]. |

Experimental Protocol: Equilibrium Solubility Determination

To obtain definitive, quantitative data, an experimental approach is required. The shake-flask method is the gold-standard for determining equilibrium solubility. It is a self-validating system because the continued presence of undissolved solid ensures the solution is saturated at equilibrium.

Causality Behind Experimental Choices

-

Method: The shake-flask method is chosen for its reliability and direct measurement of thermodynamic equilibrium solubility, which is crucial for physicochemical characterization.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) in a shaker or water bath is critical for reproducibility.

-

Equilibration Time: An extended equilibration period (24-48 hours) is necessary to ensure the system has reached a true equilibrium between the solid and dissolved states. Insufficient time can lead to an underestimation of solubility.

-

Quantification Method: HPLC with UV detection is selected for its high specificity, sensitivity, and accuracy in quantifying the concentration of the dissolved analyte in a complex solvent matrix[8]. A C18 reversed-phase column is ideal for retaining and separating this moderately nonpolar compound[8].

Experimental Workflow Diagram

Caption: Experimental workflow for shake-flask solubility determination.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid this compound (e.g., 20-30 mg) to a series of glass vials. The key is to ensure undissolved solid will be present at the end of the experiment.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired test solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled environment (e.g., 25.0 ± 0.5 °C).

-

Agitate the mixtures for a predetermined period, typically 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours may be necessary.

-

-

Sample Collection and Preparation:

-

Remove vials from the shaker and allow them to stand for at least 30 minutes for the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid artificially high results.

-

Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification by HPLC-UV:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Inject the standards and the prepared samples onto the HPLC system.

-

Record the peak area for the analyte in each chromatogram.

-

Construct a calibration curve by plotting peak area versus concentration for the standards.

-

Determine the concentration of the diluted sample using the calibration curve's regression equation.

-

Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.

-

Recommended HPLC-UV Method Parameters

The following parameters are based on standard methods for similar aromatic esters and provide a robust starting point for method development[8][9].

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient; Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detector Wavelength | ~305-310 nm (based on UV absorbance of aminobenzoate esters[10]) |

Conclusion

For drug development and process chemistry, prediction is not a substitute for empirical data. The detailed shake-flask protocol and HPLC-UV analytical method provided in this guide offer a scientifically sound, reliable, and self-validating system for researchers to determine the precise solubility of this compound in any solvent of interest. This foundational data is indispensable for the rational design of robust, efficient, and scalable chemical processes.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Solubility of Things. (n.d.). Sodium Benzoate.

- Sciencemadness Wiki. (2020). Sodium benzoate.

- Scribd. (n.d.). Solubility of Sodium Benzoate vs. Benzoic Acid.

- Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions.

- Chemguide. (n.d.). an introduction to esters.

- Nagwa. (n.d.). Lesson Explainer: Properties of Esters.

- Muthu, S., & Isac Paulraj, E. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 112, 169–181.

- Chemistry LibreTexts. (2023). Properties of Esters.

- Science.gov. (n.d.). factors affecting solubility: Topics.

- ResearchGate. (n.d.). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M....

- MySkinRecipes. (n.d.). This compound.

- ResearchGate. (n.d.). UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate).

- Royal Society of Chemistry. (n.d.). Analytical Methods.

- National Institute of Standards and Technology. (n.d.). Ethyl 4-iodobenzoate. NIST Chemistry WebBook.

- PubChem. (n.d.). Ethyl 4-amino-3-hydroxy-5-iodobenzoate. National Center for Biotechnology Information.

- PubChem. (n.d.). Ethyl 4-iodobenzoate. National Center for Biotechnology Information.

- Organic Syntheses. (n.d.). ethyl 4-aminobenzoate.

- Der Pharma Chemica. (2015). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.

- PubChem. (n.d.). Ethyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information.

- Royal Society of Chemistry. (2014). Dramatic Enhancing Effect of InBr3 Towards the Oxidative Sonogashira Cross-Coupling Reaction of 2-Ethynylanilines.

Sources

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C9H10INO2 | CID 459320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. nagwa.com [nagwa.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ethyl 4-aminobenzoate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. derpharmachemica.com [derpharmachemica.com]

A Comprehensive Technical Guide to Ethyl 4-amino-3-iodobenzoate: Synthesis, Characterization, and Applications in Advanced Pharmaceutical Development

This guide provides an in-depth exploration of Ethyl 4-amino-3-iodobenzoate, a pivotal chemical intermediate in the pharmaceutical industry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, physicochemical properties, spectral characterization, and critical applications, with a focus on its role in the development of medical imaging contrast agents.

Introduction: Strategic Importance in Medicinal Chemistry

This compound (CAS No. 62875-84-7) is a substituted aromatic compound that has garnered significant attention as a versatile building block in organic synthesis.[1][2] Its unique trifunctional nature, possessing an amine group, an iodine atom, and an ethyl ester moiety on a benzene ring, makes it an ideal precursor for the construction of complex molecular architectures. The strategic placement of the iodine atom ortho to the amino group and meta to the ester functionality allows for a wide range of chemical transformations, rendering it an invaluable intermediate in the synthesis of high-value pharmaceutical compounds.[3] Notably, its application in the preparation of iodinated contrast agents for medical imaging techniques like X-ray and computed tomography (CT) scans underscores its importance in modern medicine.[3]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis and process development.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 62875-84-7 | [1] |

| Molecular Formula | C9H10INO2 | [1] |

| Molecular Weight | 291.09 g/mol | [4] |

| Melting Point | 82.6-83.0 °C | [1] |

| Boiling Point | 378.8 °C at 760 mmHg | [1] |

| Appearance | Solid | [5] |

| InChI Key | ICFCBYVKPRHTPR-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)N)I | [4] |

Synthesis of this compound: A Validated Protocol

The efficient synthesis of this compound is critical for its accessibility in research and manufacturing. A well-established and high-yielding method involves the direct iodination of the commercially available starting material, ethyl 4-aminobenzoate.

Causality of Experimental Choices

The selection of reagents and reaction conditions is paramount for achieving high yield and purity.

-

Starting Material: Ethyl 4-aminobenzoate is chosen due to its structural similarity to the target molecule and its commercial availability.

-

Iodinating Agent: A combination of potassium iodide (KI) and a mild oxidizing agent like sodium hypochlorite (NaOCl) is employed. This in-situ generation of an electrophilic iodine species is effective for the iodination of the electron-rich aromatic ring. The amino group activates the ring towards electrophilic substitution, directing the incoming iodine to the ortho position.

-

Solvent System: A mixture of water and a miscible organic solvent such as ethanol provides a homogeneous reaction medium for all reactants.

-

Temperature Control: The reaction is typically conducted at a controlled temperature, such as 30°C, to ensure a steady reaction rate and minimize the formation of by-products.

Experimental Protocol

Materials:

-

Ethyl 4-aminobenzoate

-

Potassium iodide (KI)

-

Sodium hypochlorite (NaOCl) solution

-

Ethanol

-

Water

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, dissolve ethyl 4-aminobenzoate (1.0 eq) and potassium iodide (1.0 eq) in a mixture of water and ethanol.

-

Cool the mixture to the desired reaction temperature (e.g., 30°C).

-

Slowly add sodium hypochlorite solution (2.0 eq) to the reaction mixture while maintaining the temperature.

-

Stir the reaction for a specified time (e.g., 2 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform a work-up by extracting the product into an organic solvent like dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

This method has been reported to achieve a yield of up to 90.2%.

Synthesis Workflow Diagram

Caption: Role of this compound in contrast agent synthesis.

Safety and Handling

While a specific safety data sheet (SDS) for this compound should be consulted, general precautions for handling aromatic amines and iodinated compounds should be followed. [6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a testament to the enabling power of versatile chemical intermediates in the advancement of pharmaceutical sciences. Its well-defined synthesis, unique structural features, and critical role in the production of life-saving medical imaging agents make it a compound of significant interest to the scientific community. This guide provides a solid foundation for researchers and developers working with this important molecule, fostering further innovation in drug development and beyond.

References

- PubChem. This compound.

- MySkinRecipes.

- International Journal of Chemical Science. A practical large-scale synthesis of iohexol. [No valid URL found]

- EPO.

- Google Patents.

- The Royal Society of Chemistry. Supplementary Material (ESI)

- EPO.

- Google Patents.

- HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

- Google Patents.

- NIST.

- A New Process For The Synthesis Of High Pure Iohexol And Its Intermedi

- Google Patents. US7541494B2 - Process for the manufacture of iohexol.

- Google Patents.

- Google Patents.

- SpectraBase. Ethyl 4-aminobenzoate - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound, CAS NO.62875-84-7 - Huateng Pharma [en.huatengsci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | C9H10INO2 | CID 459320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 62875-84-7 [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to Ethyl 4-amino-3-iodobenzoate: From Inferred Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-3-iodobenzoate, a halogenated derivative of the local anesthetic benzocaine, occupies a significant, albeit understated, position in the landscape of synthetic organic chemistry. While the precise moment of its first synthesis is not prominently documented, its emergence is intrinsically linked to the rich history of p-aminobenzoic acid esters and the burgeoning field of medicinal chemistry in the early 20th century. This in-depth technical guide provides a comprehensive overview of this compound, from its historical context and logical pathway of discovery to its modern synthetic methodologies, physicochemical properties, and diverse applications as a key building block in the development of novel therapeutic agents and functional materials. This document serves as an essential resource for researchers and professionals engaged in the study and application of this versatile compound.

Historical Context and Inferred Discovery

The history of this compound is not one of a singular, celebrated discovery but rather a logical extension of early 20th-century pharmaceutical research. Its parent compound, ethyl 4-aminobenzoate, better known as Benzocaine , was first synthesized in 1900 by the German chemist Eduard Ritsert.[1] Benzocaine quickly became a widely used topical local anesthetic, marking a significant advancement in pain management.[1][2]

The period following the discovery of benzocaine was characterized by extensive exploration of its derivatives, with chemists modifying the core structure to enhance potency, reduce toxicity, or introduce new functionalities. Concurrently, the use of iodine in medicine was well-established, primarily for its antiseptic properties. The incorporation of iodine into organic molecules was a burgeoning area of research, driven by the quest for novel therapeutic agents.

Given this context, the synthesis of this compound can be logically inferred to have occurred in the decades following the discovery of benzocaine. The introduction of an iodine atom onto the benzocaine scaffold would have been a rational step for researchers at the time, motivated by several potential objectives:

-

Antiseptic Properties: The addition of iodine could have been an attempt to combine the anesthetic properties of benzocaine with the antiseptic qualities of iodine, creating a dual-action therapeutic agent.

-

Radiocontrast Agents: The early 20th century also saw the dawn of medical imaging and the development of contrast agents.[3][4] The high atomic weight of iodine makes it radiopaque, and researchers were actively exploring iodinated organic compounds for their potential use in X-ray diagnostics.

-

Intermediate for Further Synthesis: The iodine atom provides a reactive handle for further chemical modifications through reactions such as cross-coupling, offering a pathway to more complex molecules.

While a seminal publication announcing its discovery is not readily apparent, the compound's existence and utility are well-established in contemporary chemical literature and supplier catalogs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 57345-80-9 |

| Molecular Formula | C₉H₁₀INO₂ |

| Molecular Weight | 291.09 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 82-85 °C |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Sparingly soluble in water. |

Synthesis Methodologies: A Self-Validating System

The synthesis of this compound is most commonly achieved through the direct electrophilic iodination of ethyl 4-aminobenzoate. This approach is efficient and allows for the introduction of the iodine atom at the position ortho to the activating amino group.

Iodination of Ethyl 4-aminobenzoate

This method involves the direct electrophilic aromatic substitution of iodine onto the ethyl 4-aminobenzoate backbone. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the ester group, iodination occurs at the ortho position.

Experimental Protocol:

-

Dissolution: Dissolve ethyl 4-aminobenzoate (1 equivalent) in a suitable solvent, such as a mixture of water and ethanol.

-

Addition of Iodine Source: Add potassium iodide (KI) (1 equivalent) to the solution.

-

Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as sodium hypochlorite (NaOCl) solution (2 equivalents), to the reaction mixture. The oxidant is crucial as it converts iodide (I⁻) to the electrophilic iodine species (I⁺) required for the substitution reaction.

-

Reaction: Stir the reaction mixture at a controlled temperature, typically around 30°C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is typically quenched, and the product is extracted with an organic solvent like dichloromethane. The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

A reported yield for a similar synthesis of the corresponding carboxylic acid ethyl ester reached 90.2%, demonstrating the efficiency of this method.[5]

Causality Behind Experimental Choices:

-

Solvent System: The use of a water-ethanol mixture allows for the dissolution of both the organic substrate and the inorganic reagents.

-

Potassium Iodide as Iodine Source: KI is an inexpensive and stable source of iodide ions.

-

Sodium Hypochlorite as Oxidant: NaOCl is a readily available and effective oxidizing agent for the in-situ generation of the electrophilic iodine species. The use of an oxidant is necessary because molecular iodine (I₂) itself is not electrophilic enough to react with the aromatic ring.

-

Temperature Control: Maintaining a moderate temperature of 30°C ensures a reasonable reaction rate without promoting side reactions or degradation of the product.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of a wide array of more complex molecules, leveraging the reactivity of its functional groups.

Precursor for Heterocyclic Synthesis

The presence of the amino, ester, and iodo groups makes this compound a versatile starting material for the construction of various heterocyclic systems. For instance, it has been used in the synthesis of substituted carbazoles, which are important structural motifs in many biologically active compounds.[4] The iodine atom can participate in cross-coupling reactions, such as the Sonogashira coupling, to build carbon-carbon bonds.[4]

Intermediate for Bioactive Molecules

The structural framework of this compound is a component of more complex molecules with potential therapeutic applications. For example, it has been used as a starting material for the synthesis of inhibitors of RNA-dependent RNA polymerases, which are targets for antiviral drug development.[3] The ability to further functionalize the molecule at the iodine position allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Building Block for Contrast Agents

While not a contrast agent itself, its structure is emblematic of the types of small iodinated molecules that have been historically investigated and utilized as precursors for X-ray contrast media.[3] The combination of an aromatic ring, an iodine atom, and functional groups that can be modified to improve water solubility and reduce toxicity is a hallmark of this class of compounds.

Diagram of Application Pathways:

Caption: Key application pathways for this compound.

Conclusion

This compound stands as a testament to the enduring legacy of structural modification in medicinal and materials chemistry. Born from the lineage of the first synthetic local anesthetics and the early exploration of organoiodine compounds, it has carved out a niche as a versatile and valuable synthetic intermediate. Its straightforward synthesis, coupled with the strategic placement of reactive functional groups, ensures its continued relevance in the pursuit of novel pharmaceuticals, functional materials, and a deeper understanding of chemical reactivity. For the modern researcher, this compound is not merely a chemical compound but a gateway to a vast landscape of synthetic possibilities.

References

- MySkinRecipes. (n.d.). This compound.

- Thieme Chemistry. (2005).

- Britannica. (n.d.). Benzocaine.

- Wood Library-Museum of Anesthesiology. (n.d.). Benzocaine.

- de Jong, R. H. (1998). From cocaine to ropivacaine: the history of local anesthetic drugs. Regional anesthesia and pain medicine, 23(6), 583–588.

- Bonnemain, B. (2021). History of Contrast Media: Celebrating the Centenary of the Use of Lipiodol® in Radiology. Erciyes Medical Journal, 43(6), 626-630.

- Grainger, R. G. (1982). The history of contrast media development in x-ray diagnostic radiology.

Sources

- 1. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 2. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. usherbrooke.scholaris.ca [usherbrooke.scholaris.ca]

An In-depth Technical Guide on the Safety and Handling of Ethyl 4-amino-3-iodobenzoate

Introduction

Ethyl 4-amino-3-iodobenzoate (CAS No. 62875-84-7) is a substituted aromatic amine that serves as a vital structural motif and intermediate in the synthesis of complex organic molecules.[1][2] Its utility is particularly pronounced in the pharmaceutical and medical imaging sectors.[3] The presence of three distinct functional groups—an amine, an iodo group, and an ethyl ester—renders it a versatile building block for creating a diverse array of compounds, including contrast agents for X-ray and CT scans.[3] The iodo-substituent, in particular, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for forging carbon-carbon bonds.[4][5]

This guide provides an in-depth, technically-grounded overview for researchers, chemists, and drug development professionals on the safe and effective handling of this compound. Moving beyond a simple recitation of safety data, this document elucidates the causality behind recommended protocols, ensuring a culture of safety and scientific integrity in the laboratory.

Section 1: Chemical and Physical Properties

A thorough understanding of a compound's physical properties is the foundation of its safe handling and application. These properties dictate appropriate storage conditions, solvent choices, and the physical state in which the material will be handled. For instance, its defined melting point is a key indicator of purity, while its solubility characteristics are crucial for designing reaction and purification protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀INO₂ | [6] |

| Molecular Weight | 291.09 g/mol | [1][6] |

| CAS Number | 62875-84-7 | [6] |

| Appearance | White crystalline solid | [7] |

| Melting Point | 82.6 - 83.0 °C | [1] |

| Boiling Point | 378.8 °C at 760 mmHg | [1] |

| Density | 1.73 g/cm³ | [1] |

| Solubility | Soluble in ethyl alcohol, ether, and dilute acids. Insoluble in water. | [7] |

Section 2: Hazard Identification and Toxicological Profile

While comprehensive toxicological data for this compound is not fully available, the known hazards of analogous aromatic amines and iodo-compounds necessitate a cautious and proactive approach to handling. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

GHS Classification and Precautionary Statements:

While a specific GHS classification for this exact compound is not universally established in the aggregated search results, related compounds like Ethyl 4-aminobenzoate provide a useful surrogate for hazard assessment. For Ethyl 4-aminobenzoate, the following hazards are identified:

-

Skin Irritation (Category 2) [8]

-

Serious Eye Irritation (Category 2) [8]

-

Skin Sensitization (Category 1) [8]

Based on this, the following precautionary statements should be considered mandatory when handling this compound:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

Toxicological Insights: The toxicological properties have not been fully investigated. However, absorption into the body of related aromatic amines can lead to the formation of methemoglobin, which may cause cyanosis (a bluish discoloration of the skin). Therefore, minimizing exposure is paramount. The potential for skin sensitization means that initial, seemingly minor exposures could lead to a more significant allergic reaction upon subsequent contact.[8]

Section 3: Safe Handling and Storage Protocols

A self-validating safety protocol is one where the reasons for each step are clear, reinforcing compliant behavior. The following protocols are designed with this principle in mind.

Engineering Controls:

-

Causality: The primary engineering control is to minimize the generation and inhalation of airborne dust.

-

Protocol: Always handle the solid material in a certified chemical fume hood or a ventilated enclosure.[9] The airflow of the hood will draw any dust particles away from the operator's breathing zone. Weighing operations should be performed in an enclosure or by using a "weigh-safe" type of ventilated balance enclosure.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles.[9]

-

Causality: This prevents airborne particles from entering the eyes, which can cause serious irritation.[8]

-

-

Skin Protection: Wear nitrile gloves and a standard laboratory coat.[9] Ensure gloves are inspected before use and changed frequently, especially if contact with the material is suspected.

-

Causality: Nitrile gloves provide an effective barrier against incidental contact. Since the compound may cause skin irritation and sensitization, preventing direct skin contact is critical.[8]

-

-

Respiratory Protection: If dust is generated outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.

-

Causality: This is a last line of defense to prevent inhalation of potentially harmful airborne particulates.

-

Storage:

-

Protocol: Store the container tightly closed in a dry, cool, and well-ventilated place.[9] Keep away from strong oxidizing agents.

-

Causality: Storing the container tightly closed prevents the absorption of moisture and contamination. Cool and dry conditions ensure chemical stability. Separation from incompatible materials like strong oxidizers prevents potentially hazardous reactions.[7]

-

Section 4: Accidental Release and First Aid Measures

Rapid and correct response to an accident can significantly mitigate potential harm.

Accidental Release (Spill) Protocol:

-

Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated (if safe to do so) to disperse any airborne dust.[9]

-

Control Ignition Sources: Remove all sources of ignition.[9]

-

Don PPE: Don the appropriate PPE as described in Section 3.

-

Contain & Clean: Gently cover the spill with an absorbent material like vermiculite or sand to avoid making dust airborne.[7] Carefully sweep up the material and place it into a suitable, labeled container for disposal.[9]

-

Decontaminate: Wipe the spill area with a damp paper towel to collect any remaining residue.[7] Wash the spill site thoroughly after material pickup is complete.

-

Dispose: Place all contaminated materials (absorbent, paper towels, gloves) into a sealed bag or container for proper chemical waste disposal.

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[9][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]

Section 5: Application in Synthesis: A Workflow Example

To contextualize the handling procedures, this section outlines a representative experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound.[11]

Reaction: Coupling of this compound with Phenylboronic Acid.

Core Principle: The palladium(0) catalyst oxidatively adds to the carbon-iodine bond of the substrate. Following transmetalation with the boronic acid and reductive elimination, the C-C bond is formed, yielding the biaryl product and regenerating the catalyst.[12] The C-I bond is highly reactive in this step, making this substrate an excellent choice for efficient coupling.[11]

Detailed Step-by-Step Protocol:

-

Reagent Preparation (in a fume hood):

-

To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and the base (e.g., potassium carbonate, 2.0 equiv.).[11]

-

Safety Causality: Weighing solids in a hood prevents inhalation of dust. Using dry glassware is critical as moisture can deactivate the catalyst and hydrolyze the boronic acid.

-

-

Inert Atmosphere Setup:

-

Seal the flask with a rubber septum. Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes by inserting a needle connected to the gas line and a second needle as an outlet.[11]

-

Safety Causality: The Pd(0) catalyst is sensitive to oxygen and can be rendered inactive through oxidation. Maintaining an inert atmosphere throughout the reaction is crucial for catalytic efficiency.[11]

-

-

Catalyst and Solvent Addition:

-

Briefly remove the septum and add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of inert gas.[11]

-

Using a syringe, add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).[11]

-

Safety Causality: Adding the catalyst under a positive inert gas flow prevents its exposure to air. Solvents are degassed (by sparging with inert gas) to remove dissolved oxygen.

-

-

Reaction Execution:

-

Place the flask in a heating mantle set to the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

-

Purify the crude product by column chromatography on silica gel.[4]

-

Safety Causality: The work-up should be performed in a fume hood to manage solvent vapors. A rotary evaporator must be used with a cold trap and behind a safety shield.

-

Section 6: Disposal Considerations

All chemical waste must be handled as hazardous.

-

Protocol: Dispose of unused material and contaminated items in accordance with federal, state, and local environmental regulations. Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

-

Causality: Improper disposal can lead to environmental contamination. Segregating waste streams prevents accidental reactions in the waste container.

Conclusion

This compound is a valuable reagent in modern organic synthesis, but its safe handling demands a disciplined and informed approach. By understanding the chemical causality behind safety protocols—from the necessity of fume hood use to protect against dust inhalation to the requirement of an inert atmosphere to preserve catalyst activity—researchers can ensure both personal safety and experimental success. This guide serves as a technical resource to empower scientists to work with this compound confidently and responsibly.

Visualizations

Hazard Communication and Control Workflow

Caption: Logical flow from hazard identification to mitigation via controls and emergency response.

General Suzuki Coupling Experimental Workflow

Caption: Step-wise visualization of a typical Suzuki coupling experiment from setup to purification.

References

- PubChem. This compound.

- MySkinRecipes.

- PubChem. Ethyl 4-amino-3-methylbenzoate.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound, CAS NO.62875-84-7 - Huateng Pharma [en.huatengsci.com]

- 3. This compound [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C9H10INO2 | CID 459320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. ETHYL 4-AMINO-3,5-DIIODOBENZOATE - Safety Data Sheet [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Purity of Commercially Available Ethyl 4-amino-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Ethyl 4-amino-3-iodobenzoate is a key pharmaceutical intermediate whose purity is critical for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of the purity of commercially available this compound. We will delve into the typical purity profiles observed in the market, explore the common process-related impurities and potential degradation products, and present a robust, self-validating analytical workflow for accurate purity determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently assess and control the quality of this vital raw material.

Introduction: The Significance of Purity in this compound

This compound (CAS No. 62875-84-7) is a crucial building block in the synthesis of a variety of pharmaceutical compounds, notably as an intermediate in the preparation of contrast agents for medical imaging.[1] Its molecular structure, featuring an aromatic amine, an ethyl ester, and an iodine atom, provides a versatile scaffold for further chemical modifications. The purity of this intermediate is of paramount importance, as any impurities can be carried through subsequent synthetic steps, potentially leading to the formation of undesired and harmful byproducts in the final drug substance. Regulatory bodies worldwide mandate strict control over the impurity profile of APIs, making a thorough understanding of the purity of starting materials like this compound a non-negotiable aspect of drug development.

This guide will provide a detailed exploration of the purity landscape of commercially available this compound, offering practical insights and methodologies for its comprehensive analysis.

Purity Profile of Commercial this compound

Based on a survey of various commercial suppliers, the purity of this compound typically ranges from 95% to 98%. While some suppliers may offer higher purity grades, it is essential for the end-user to independently verify the purity of each batch.

| Supplier Type | Typical Purity Range (%) | Notes |

| Research Grade | 95 - 98% | Suitable for early-stage research and development. |

| Pharmaceutical Grade | ≥ 98% | Generally required for cGMP processes and clinical trial material synthesis. |

It is strongly recommended to always request a Certificate of Analysis (CoA) from the supplier for each batch. The CoA should detail the specific purity value, the analytical method used for its determination, and the levels of any identified impurities.

Understanding the Impurity Landscape

Impurities in this compound can be broadly categorized into two main types: process-related impurities and degradation products.

Process-Related Impurities

These impurities are byproducts or unreacted starting materials from the synthetic process. The most common synthetic route to this compound is the direct iodination of Ethyl 4-aminobenzoate (Benzocaine) using an iodinating agent such as iodine monochloride.[2] Based on this synthesis, the following process-related impurities are plausible:

-

Ethyl 4-aminobenzoate (Unreacted Starting Material): Incomplete iodination can lead to the presence of the starting material in the final product.

-

Ethyl 4-amino-3,5-diiodobenzoate (Over-iodinated Byproduct): The presence of a second iodine atom on the aromatic ring can occur if the reaction is not carefully controlled.

-

Positional Isomers (e.g., Ethyl 4-amino-2-iodobenzoate): While the amino group directs iodination primarily to the ortho position, small amounts of other isomers may be formed.

-

Residual Solvents and Reagents: Impurities from the solvents and reagents used in the synthesis and purification steps may also be present.

Diagram: Potential Process-Related Impurities

Caption: Synthetic pathway and potential process-related impurities.

Degradation Products

This compound, like many aromatic amines, can be susceptible to degradation under certain conditions. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. Key degradation pathways for aromatic amines include oxidation and hydrolysis.

-

Oxidative Degradation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials.

-

Hydrolytic Degradation: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid (4-amino-3-iodobenzoic acid) under acidic or basic conditions.

-

De-iodination: Under certain reductive conditions, the iodine atom may be removed, leading to the formation of Ethyl 4-aminobenzoate.

A Self-Validating Analytical Workflow for Purity Determination

To ensure the quality of this compound, a robust and validated analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose. The following section outlines a recommended HPLC method and the principles of its validation, grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Recommended HPLC Method (Starting Point)

This method is a starting point and should be optimized and validated for your specific instrumentation and requirements.

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation of aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure the amine is protonated, leading to better peak shape. |

| Mobile Phase B | Acetonitrile | A common organic modifier for reverse-phase chromatography. |

| Gradient | 20% B to 80% B over 20 minutes | A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm | Aromatic compounds generally have strong absorbance at this wavelength. |

| Injection Volume | 10 µL | A typical injection volume. |

| Column Temperature | 30 °C | Helps to ensure reproducible retention times. |

Method Validation: The Three Pillars of Trustworthiness

A self-validating analytical method must demonstrate specificity, accuracy, and precision.

-

Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated by separating the main peak from all potential impurities and by performing forced degradation studies to show that the degradation products do not interfere with the main peak.

-

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by spiking the sample with a known amount of a reference standard.

-

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Diagram: Analytical Workflow for Purity Determination

Caption: A typical workflow for the purity analysis of this compound.

Conclusion: A Commitment to Quality

The purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of the final pharmaceutical product. A thorough understanding of the potential impurities, both process-related and degradation-induced, is essential for developing robust control strategies. By implementing a well-validated, stability-indicating HPLC method, researchers and drug development professionals can confidently assess the purity of this key intermediate, ensuring the quality and integrity of their drug development programs. This guide provides a foundational framework for achieving this critical objective.

References